
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the coumarin family, which is characterized by a benzopyrone structure. Coumarins are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.
Attachment of the Diethylamino-2-hydroxypropoxy Group: This step involves the reaction of the coumarin derivative with diethylamino-2-hydroxypropyl chloride under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
科学研究应用
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用机制
The mechanism of action of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its interaction with cellular membranes and proteins can result in antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar fluorescent properties.
Warfarin: A well-known anticoagulant with a coumarin core structure.
Coumarin-6: A fluorescent dye used in various applications.
Uniqueness
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, hydroxypropoxy, methoxy, and methyl groups makes it a versatile compound with a wide range of applications in scientific research and industry.
属性
CAS 编号 |
63480-90-0 |
|---|---|
分子式 |
C18H26ClNO5 |
分子量 |
371.9 g/mol |
IUPAC 名称 |
diethyl-[2-hydroxy-3-(6-methoxy-4-methyl-2-oxochromen-7-yl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C18H25NO5.ClH/c1-5-19(6-2)10-13(20)11-23-17-9-15-14(8-16(17)22-4)12(3)7-18(21)24-15;/h7-9,13,20H,5-6,10-11H2,1-4H3;1H |
InChI 键 |
UACCGMCHBOVMMW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(COC1=C(C=C2C(=CC(=O)OC2=C1)C)OC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


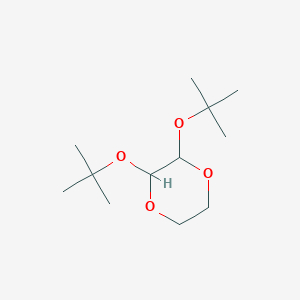

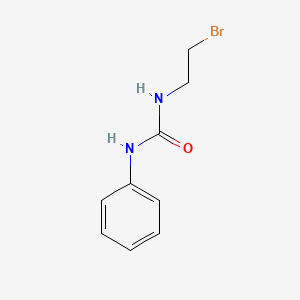
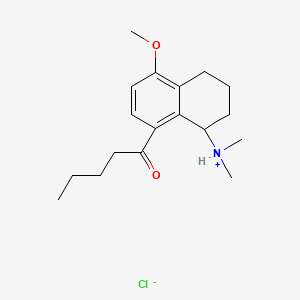
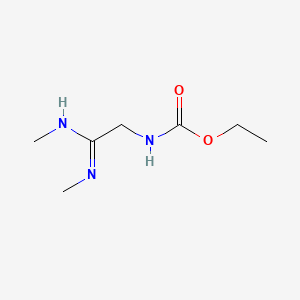
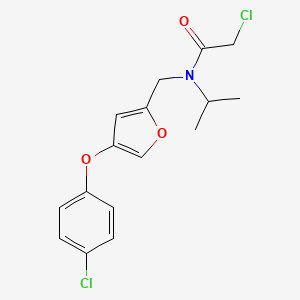

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
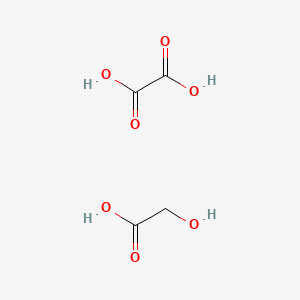
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
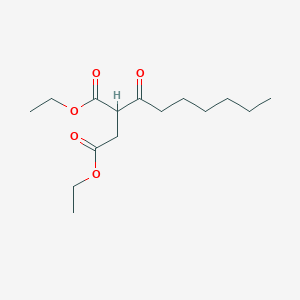
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
